An In-depth Technical Guide to N-Chloro Ethyl ThioTEPA: Structure, Properties, and Analytical Significance
An In-depth Technical Guide to N-Chloro Ethyl ThioTEPA: Structure, Properties, and Analytical Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of N-Chloro Ethyl ThioTEPA, a critical impurity and analog of the anticancer agent ThioTEPA. Our focus is to deliver field-proven insights and robust technical data to support research, drug development, and quality control applications.
Introduction: The Significance of N-Chloro Ethyl ThioTEPA
N-Chloro Ethyl ThioTEPA, also known by its systematic name P,P-Bis(1-aziridinyl)-N-(2-chloroethyl)-phosphinothioic Amide, is a key organophosphorus compound directly related to ThioTEPA, a polyfunctional alkylating agent used in cancer chemotherapy[1]. As an impurity of ThioTEPA, its identification, characterization, and quantification are paramount for ensuring the safety and efficacy of the active pharmaceutical ingredient (API)[1][2]. This guide will delve into its chemical structure, molecular properties, and its role as an analytical reference standard.
Chemical Structure and Physicochemical Properties
A thorough understanding of the molecular architecture and properties of N-Chloro Ethyl ThioTEPA is fundamental for any analytical or synthetic endeavor.
Molecular Structure
The structure of N-Chloro Ethyl ThioTEPA is characterized by a central thiophosphoramide core. Attached to the phosphorus atom are two reactive aziridinyl (ethylenimine) rings and a 2-chloroethylamino group. The aziridine rings are the primary functional groups responsible for the alkylating activity of this class of compounds.
Below is a DOT language script to generate the chemical structure.
Caption: Chemical structure of N-Chloro Ethyl ThioTEPA.
Physicochemical Data Summary
The key quantitative data for N-Chloro Ethyl ThioTEPA are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C6H13ClN3PS | [1][3] |
| Molecular Weight | 225.68 g/mol | [3][4] |
| IUPAC Name | N-[bis(aziridin-1-yl)phosphinothioyl]-2-chloroethanamine | [4] |
| CAS Number | 90877-51-3 | [3] |
| Appearance | White Solid | [5] |
| SMILES | C1CN1P(=S)(NCCCl)N2CC2 | [4] |
| InChI Key | CJMMENRDBJHRMU-UHFFFAOYSA-N | [3] |
| Storage Temperature | 2-8°C | [5] |
Context: The Mechanism of Action of the Parent Compound, ThioTEPA
To appreciate the significance of N-Chloro Ethyl ThioTEPA as an impurity, it is crucial to understand the mechanism of action of ThioTEPA. ThioTEPA is a polyfunctional alkylating agent that exerts its cytotoxic effects by forming covalent bonds with DNA[3][4][5][6][7].
The process is initiated by the protonation of the aziridine rings, which forms highly reactive ethyleniminium ions. These electrophilic species then react with nucleophilic sites on DNA bases, particularly the N7 position of guanine. This leads to the formation of DNA adducts. Because ThioTEPA has multiple aziridine groups, it can cause inter- and intra-strand cross-linking of DNA. This DNA damage disrupts replication and transcription, ultimately leading to cell death[3][4].
The workflow for the mechanism of action is depicted below.
Caption: Simplified workflow of ThioTEPA's mechanism of action.
Synthesis and Analytical Characterization
While detailed proprietary synthesis methods are not publicly available, a plausible synthetic route can be inferred from general principles of organic chemistry and knowledge of related compounds.
Representative Synthesis Protocol
The synthesis of N-Chloro Ethyl ThioTEPA would likely involve the reaction of thiophosphoryl chloride with aziridine, followed by reaction with 2-chloroethylamine. A generalized, representative protocol is outlined below. Note: This is a hypothetical protocol and should be adapted and optimized under appropriate laboratory safety conditions.
Step 1: Formation of Bis(aziridinyl)thiophosphoryl Chloride
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Cool a solution of thiophosphoryl chloride (1 equivalent) in an anhydrous, aprotic solvent (e.g., toluene or dichloromethane) to 0-5°C under an inert atmosphere (e.g., nitrogen or argon).
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Slowly add a solution of aziridine (2 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2 equivalents) in the same solvent, maintaining the temperature below 10°C.
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Stir the reaction mixture at room temperature for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
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Concentrate the filtrate under reduced pressure to yield the crude intermediate.
Step 2: Reaction with 2-Chloroethylamine
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Dissolve the crude bis(aziridinyl)thiophosphoryl chloride from Step 1 in an anhydrous aprotic solvent.
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Add a solution of 2-chloroethylamine hydrochloride (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1 equivalent) in the same solvent.
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Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.
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Filter the mixture and concentrate the filtrate.
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Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield N-Chloro Ethyl ThioTEPA.
Analytical Characterization
As a reference standard, the purity and identity of N-Chloro Ethyl ThioTEPA must be unequivocally established. The primary techniques for this are mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry:
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Expected Molecular Ion: For the molecular formula C6H13ClN3PS, the expected monoisotopic mass is approximately 225.0256 m/z.
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Isotope Pattern: Due to the presence of chlorine and sulfur, the mass spectrum will exhibit a characteristic isotopic pattern that can be used for confirmation.
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Fragmentation: Collision-induced dissociation (CID) would likely show fragmentation patterns corresponding to the loss of the chloroethyl group, aziridine rings, or the sulfur atom.
NMR Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons of the two aziridine rings and the two methylene groups of the 2-chloroethylamino moiety. The chemical shifts and coupling patterns would be diagnostic.
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¹³C NMR: The carbon NMR would show distinct signals for the carbons of the aziridine rings and the 2-chloroethyl group.
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³¹P NMR: Phosphorus NMR would show a single resonance characteristic of the thiophosphoramide environment.
Application as an Analytical Reference Standard
N-Chloro Ethyl ThioTEPA is primarily used as a reference standard for the quality control of ThioTEPA drug products[2]. Its use is critical in analytical method development and validation for techniques such as High-Performance Liquid Chromatography (HPLC).
Representative HPLC Protocol for Impurity Profiling
This protocol provides a general framework for the use of N-Chloro Ethyl ThioTEPA as a reference standard in the impurity profiling of ThioTEPA.
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Standard Preparation:
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Accurately weigh and dissolve N-Chloro Ethyl ThioTEPA in a suitable diluent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration.
-
Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the ThioTEPA API or drug product in the same diluent to a known concentration.
-
-
Chromatographic Conditions (Representative):
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
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Inject the working standards to establish the calibration curve.
-
Inject the sample solution.
-
Identify the N-Chloro Ethyl ThioTEPA peak in the sample chromatogram by comparing its retention time with that of the standard.
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Quantify the amount of N-Chloro Ethyl ThioTEPA in the sample using the calibration curve.
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Conclusion
N-Chloro Ethyl ThioTEPA is a molecule of significant interest in the pharmaceutical sciences, not as a therapeutic agent itself, but as a critical process-related impurity of the anticancer drug ThioTEPA. A thorough understanding of its chemical structure, properties, and analytical behavior is essential for ensuring the quality, safety, and regulatory compliance of ThioTEPA formulations. This guide provides a foundational resource for scientists and researchers working with this important compound.
References
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PubChem. N-Chloro Ethyl ThioTEPA. National Institutes of Health. [Link]
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Cleanchem. Thiotepa Products. [Link]
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Pharmaffiliates. Thiotepa - Impurity A (Freebase). [Link]
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Wikipedia. Thiotepa. [Link]
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Patsnap Synapse. What is the mechanism of Thiotepa? [Link]
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Pediatric Oncall. Thiotepa - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. thiotepa. [Link]
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Massive Bio. Thiotepa. [Link]
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Yuan, Z., et al. (2015). A comprehensive understanding of thio TEPA metabolism in the mouse using UPLC-ESI-QTOFMS-based metabolomics. PLoS One, 10(10), e0139578. [Link]
Sources
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